molecular formula C24H19FN2O2S B2693422 (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone CAS No. 851865-47-9

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2693422
CAS No.: 851865-47-9
M. Wt: 418.49
InChI Key: UKNIWAKSRGZMBR-UHFFFAOYSA-N
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Description

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry and chemical biology research. This synthetic compound is designed for research applications only. The core structure of this molecule integrates a dihydroimidazole ring, a (3-fluorobenzyl)thio ether moiety, and a xanthene carbonyl group. Researchers value this architecture for developing novel bioactive molecules, particularly as it shares key structural features with other compounds investigated for their biological activity . The xanthene group is a well-known fluorophore, suggesting potential utility in the design of molecular probes for imaging or biophysical assays. The presence of the fluorine atom on the benzyl group offers a handle for modulating the compound's electronic properties, metabolic stability, and binding affinity, making it a versatile intermediate in structure-activity relationship (SAR) studies. The primary research value of this reagent lies in its potential as a protein kinase inhibitor or a modulator of various enzymatic pathways, given that similar dihydroimidazole-containing structures have been explored in these contexts . Its mechanism of action is anticipated to involve competitive binding at the ATP-binding site of target kinases or other enzymes, thereby inhibiting their phosphorylation activity and subsequent downstream signaling. This compound is strictly for research use in laboratory settings and is a key building block for synthesizing more complex molecules for pharmacological and biochemical investigation.

Properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2S/c25-17-7-5-6-16(14-17)15-30-24-26-12-13-27(24)23(28)22-18-8-1-3-10-20(18)29-21-11-4-2-9-19(21)22/h1-11,14,22H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNIWAKSRGZMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring and a xanthene moiety, which are known for their diverse biological activities. The synthesis typically involves several steps, including the formation of the imidazole ring through nucleophilic substitution reactions and subsequent coupling with xanthene derivatives.

Synthetic Route Overview

  • Formation of the Imidazole Ring : The initial step involves reacting 3-fluorobenzyl chloride with thiourea to form a thiourea intermediate.
  • Cyclization : The thiourea undergoes cyclization with glyoxal to yield the imidazole structure.
  • Coupling with Xanthene : Finally, the imidazole derivative is coupled with a xanthene derivative under basic conditions to form the target compound.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an enzyme inhibitor and its therapeutic applications.

The mechanism of action is primarily attributed to its ability to interact with specific enzymes or receptors. The imidazole ring may facilitate binding to metal ions or heme groups, which is crucial for modulating enzyme activity. Additionally, the presence of the fluorine atom enhances metabolic stability and alters electronic properties, potentially increasing binding affinity to biological targets.

Enzyme Inhibition Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibition of various enzymes, including:

  • Cholinesterase Inhibition : Compounds in this class have been shown to inhibit acetylcholinesterase (AChE), which is critical for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
CompoundAChE Inhibition (%)IC50 (µM)
Compound A8525
Compound B9015
Target Compound8820

Anticancer Activity

In vitro studies have also indicated that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)
HeLa10
MCF-715
A54912

Case Studies

  • Case Study on Neuroprotection : A study involving a mouse model demonstrated that administration of the compound led to improved cognitive function and reduced neuroinflammation, suggesting its potential as a neuroprotective agent.
  • Antitumor Efficacy : In another study, the compound was tested on xenograft models of breast cancer, where it significantly reduced tumor size compared to controls.

Comparison with Similar Compounds

Substituent Variations in Benzylthio-Imidazole Derivatives

A key structural analog is (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone (). The distinction lies in the position of the fluorine atom on the benzylthio group (para vs. meta):

  • 3-Fluorobenzylthio : The meta-fluorine may reduce steric hindrance and alter electronic interactions with target proteins compared to the para isomer.
Compound Fluorine Position Core Structure Key Functional Groups
Target Compound 3-fluorobenzyl 4,5-dihydroimidazole Xanthen-9-yl methanone
Analog () 4-fluorobenzyl 4,5-dihydroimidazole Xanthen-9-yl methanone

Comparison with Heterocyclic Derivatives

highlights imidazole derivatives with varied substituents, such as 4,5-diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole and 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole :

  • Trifluoromethylphenyl Substituent : The strong electron-withdrawing -CF₃ group may enhance metabolic stability but reduce solubility compared to the 3-fluorobenzylthio group in the target compound.

Research Findings and Implications

  • Antimicrobial Potential: Analogs with fluorinated benzylthio groups () and heterocyclic substituents () show moderate to high antibacterial/antifungal activity, suggesting the target compound may share similar efficacy .
  • Metabolic Stability : The xanthene group’s lipophilicity may prolong half-life compared to carbazole-containing analogs, though this requires empirical validation .

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